molecular formula C13H15NO2S2 B14575280 6-(Methylsulfanyl)-7-phenoxy-5-thia-1-azabicyclo[4.2.0]octan-8-one CAS No. 61298-42-8

6-(Methylsulfanyl)-7-phenoxy-5-thia-1-azabicyclo[4.2.0]octan-8-one

Cat. No.: B14575280
CAS No.: 61298-42-8
M. Wt: 281.4 g/mol
InChI Key: YFBIHTSOEKWKFJ-UHFFFAOYSA-N
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Description

6-(Methylsulfanyl)-7-phenoxy-5-thia-1-azabicyclo[4.2.0]octan-8-one is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of sulfur and nitrogen atoms within its structure contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylsulfanyl)-7-phenoxy-5-thia-1-azabicyclo[4.2.0]octan-8-one typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process. For example, the use of toluene-p-sulphonic acid in boiling benzene has been reported to induce cyclization and rearrangement reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The scalability of the synthesis process is crucial for industrial applications, and efforts are made to minimize the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

6-(Methylsulfanyl)-7-phenoxy-5-thia-1-azabicyclo[4.2.0]octan-8-one undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohols.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often require the use of strong nucleophiles or electrophiles, depending on the desired transformation.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(Methylsulfanyl)-7-phenoxy-5-thia-1-azabicyclo[4.2.0]octan-8-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Methylsulfanyl)-7-phenoxy-5-thia-1-azabicyclo[4.2.0]octan-8-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic or biological effects. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that the compound may target enzymes involved in cell division and growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Methylsulfanyl)-7-phenoxy-5-thia-1-azabicyclo[4.2.0]octan-8-one is unique due to the presence of both methylsulfanyl and phenoxy groups, which contribute to its distinct chemical properties and reactivity. These functional groups enhance its potential for diverse applications in scientific research and industry.

Properties

CAS No.

61298-42-8

Molecular Formula

C13H15NO2S2

Molecular Weight

281.4 g/mol

IUPAC Name

6-methylsulfanyl-7-phenoxy-5-thia-1-azabicyclo[4.2.0]octan-8-one

InChI

InChI=1S/C13H15NO2S2/c1-17-13-11(16-10-6-3-2-4-7-10)12(15)14(13)8-5-9-18-13/h2-4,6-7,11H,5,8-9H2,1H3

InChI Key

YFBIHTSOEKWKFJ-UHFFFAOYSA-N

Canonical SMILES

CSC12C(C(=O)N1CCCS2)OC3=CC=CC=C3

Origin of Product

United States

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